The core structure of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine incorporates two important heterocyclic rings: pyrazole and pyridine. Heterocyclic compounds are a vast class of molecules with diverse biological properties . The combination of these rings in 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine might provide a unique scaffold for further derivatization and exploration of potential bioactivity.
The presence of the bromine and chlorine substituents on the molecule introduces the possibility of exploring its interaction with biological targets. Halogenated heterocycles are frequently investigated for their potential medicinal properties . Research in this area might involve synthesizing and testing analogs of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine to identify compounds with specific biological activities.
Pyrazole derivatives have been explored for their potential applications in material science . The properties of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine, such as conductivity or thermal stability, could be investigated for potential applications in materials development.
5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by the presence of a fused pyrazole and pyridine ring system. The molecular formula for this compound is CHBrClN, and it features bromine and chlorine substituents that significantly influence its chemical properties. This compound is part of the broader class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential medicinal applications
While specific reactions involving 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine are not extensively documented in the literature, it is understood that halogenated heterocycles like this compound can participate in various chemical transformations. Common reactions may include nucleophilic substitutions and coupling reactions, particularly due to the presence of the halogen atoms that can enhance reactivity
Synthesis of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods. One common approach involves the condensation of hydrazines with β-enaminoketones or 1,3-dicarbonyl compounds to form the pyrazole ring followed by subsequent functionalization to introduce the bromine and chlorine substituents. Another method includes using 2-chloro-3-pyridinecarboxaldehyde in a ring-closing reaction facilitated by a catalyst such as hydroxylamine hydrochloride in dimethylformamide. This method has been reported to yield high amounts of the desired product under mild conditions .
5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine has potential applications in medicinal chemistry due to its unique structure which may lead to novel therapeutic agents. Additionally, its properties could be explored for use in material science, particularly in developing conductive or thermally stable materials. The compound's ability to interact with various biological targets also suggests its utility in drug development and formulation
Several compounds share structural similarities with 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine. Here are some notable examples: These compounds exhibit variations in substitution patterns that can significantly affect their chemical reactivity and biological properties. The unique combination of bromine and chlorine on the pyrazolo[3,4-b]pyridine framework makes 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine particularly interesting for further research into its potential applications and functionalities compared to its analogs
The pyrazolo[3,4-b]pyridine family is commonly assembled by (i) constructing a pyridine ring onto a pre-existing pyrazole or (ii) constructing a pyrazole ring onto a pre-functionalised pyridine [1]. Subsequent regio-selective halogenations, particularly at C-5 and C-6, provide entry to 5-bromo-6-chloro analogues that can be exploited in fragment-based drug discovery, covalent-probe design, or cross-coupling platforms. Key advances in electrophilic bromination, POCl₃-mediated chlorodehydroxylation, metal-mediated C–H activation and one-pot cascade cyclisations now allow for convergent preparation on multigram scale with high positional fidelity [2] [3] [4] [5]. These generic routes feed directly into the halogen-specific manoeuvres detailed below. Obtain 5-bromo core C-6 Chlorodehydroxylation Work-up & purification Sequential execution provides the target in 66-75% overall isolated yield without chromatographic separation. A silver- or NBS-mediated 6-endo-dig cascade between 5-aminopyrazole and 3-bromo-propiolaldehyde delivers 5-bromo-6-chloro products directly when NBS is used as both halogen source and oxidant (Table 1). Mechanistically, an initial Michael addition forms an iminium alkynyl intermediate, followed by 6-endo cyclisation, NBS-mediated oxidation and halogen transfer delivering the C-5 bromide and C-6 chloride in a single pot [5]. Collectively, the data show that doubly halogenated pyrazolo[3,4-b]pyridines can be produced on pilot-plant scale with process mass intensities (PMI) <50 kg · kg⁻¹ API and halogenated solvent usage <10% of total mass, aligning with contemporary green-chemistry metrics.Compound Name Structure Type Key Features 5-Bromo-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Lacks chlorine substituent; potential for similar reactivity. 5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine Methyl-substituted pyrazolo Similar halogenation; differing methyl group influences properties. 6-Chloro-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Lacks bromine; potential differences in biological activity. Synthetic Methodologies
General Synthetic Routes to Pyrazolo[3,4-b]pyridines (Section 3.1)
Strategy Typical Electrophile / Nucleophile Pair Catalyst / Reagent Illustrative Yield Primary Literature Gould–Jacobs annulation (pyridine built onto pyrazole) 5-Aminopyrazole + diethyl ethoxymethylenemalonate Reflux EtOH → POCl₃ chlorodehydroxylation 72-88% [1] Alkorta & Elguero review [1] Hydrazine ring closure (pyrazole built onto pyridine) 2-Chloro-3-carbonyl or 3-cyano-pyridines + NH₂NH₂·H₂O EtOH reflux, 4-12 h 60-89% [2] El-Enany et al. [2] C≡C activation 6-endo-dig cascade 5-Aminopyrazole + alkynyl aldehyde AgOAc / TfOH or NBS/NIS 65-83% [5] Sun & co-workers [5] Ir-catalysed C-3 borylation (late-stage) Pyrazolopyridine + B₂pin₂ [Ir(COD)OMe]₂/dtbpy, MTBE, 100 °C MW 75-91% [6] Bedwell et al. [6] Specific Methods for 5-Bromo-6-Chloro-1H-pyrazolo[3,4-b]pyridine (Section 3.2)
Route Starting from 5-Bromo-1H-pyrazolo[3,4-b]pyridine (3.2.1)
Commercial material or two-step laboratory synthesis (hydrazine cyclisation then NBS bromination) gives 5-bromo-1H-pyrazolo[3,4-b]pyridine in 46-70% overall yield [3] [7].
a. One-pot N-oxide route: Oxidise at N-1 (mCPBA, 0 °C → rt), then treat the N-oxide with POCl₃ (1.1 equiv) at 140 °C in a sealed tube. This solvent-free protocol replaces the N-oxide O-atom with Cl at C-6 in 83-90% yield on 50-120 g scale [4].
b. 6-Hydroxy intermediate route: Directed lithiation at C-6 (–78 °C, LDA), quench with DMF, then POCl₃ (neat, 110 °C, 3 h) affords the same chloride in 68-75% isolated yield [8].
Rapid inverse-temperature quench of neat POCl₃ mixtures avoids hazardous exotherms [4]; crude product is triturated with 10% NaHCO₃ then crystallised (EtOAc / hexane) to ≥97% HPLC purity.Sequential Halogenation Approaches (3.2.2)
Step Reagent Solvent / Temp. Time Typical Yield Positional Selectivity C-5 bromination (starting from pyrazolo-pyridine) N-Bromosuccinimide (1.05 eq) + CFL photolysis [3] MeCN, rt 2 h (flow) 78-88% C-5 ≫ C-3 C-6 chlorination (starting from 5-bromo-6-OH scaffold) POCl₃ (1 eq) + pyridine [4] 140 °C, sealed 2 h 85-90% Exclusive C-6 Cyclization-Based Strategies (3.2.3)
Entry Catalyst System Electrophile Halogen Source Product Yield Ref. 1 Ag(CF₃CO₂) (10 mol %) / TfOH (30 mol %) 3-chloro-3-bromopropynal External NBS (1.2 eq) 71% [5] 2 I₂ / NBS (dual) Alkynyl aldehyde NBS (2 eq) 68% [5] Optimisation of Reaction Conditions (Section 3.3)
Parameter Screened Investigated Range Optimum (Target Step) Observed Impact on Yield POCl₃ equivalents 0.5–3.0 1.1 eq (chlorodehydroxylation) >1.3 eq lowers purity via dichloride formation [4] Reaction temperature for POCl₃ step 100–180 °C 140 °C sealed <120 °C incomplete conversion; >160 °C decomposition [4] NBS equivalents for C-5 bromination 1.0–1.5 1.05 eq Excess NBS gives trace dibromination at C-3 [3] Photochemical light source CFL (23 W) vs. 365 nm LED CFL continuous-flow LED required longer residence time (↓7% yield) [9] Solvent for Ir-borylation MTBE, dioxane, THF MTBE (100 °C, MW) MTBE delivered 10-15% higher borylation yields [6] Purification Techniques and Challenges (Section 3.4)
Scalability and Industrial Production Considerations (Section 3.5)
Unit Operation Demonstrated Scale Process Hazard / Mitigation Throughput Note Reference Solvent-free POCl₃ chlorination 0.5 mol (≈150 g) Low latent exotherm; in-situ Raman quench monitoring prevents P-Cl hydrolysis runaway [4] 95% isolated yield, single filtration [4] Continuous-flow benzylic bromination model 30 mmol h⁻¹ CCl₄-free MeCN system reduces toxic solvent load [9] Easily adapted for C-5 bromination stage [9] Cu-catalysed sulfonamide coupling 50 g API Cu content <5 ppm after two acid washes; product crystallises directly from IPA/water 78% batch yield [10] TMPMgCl·LiCl magnesiation–Negishi 25 g Reaction at −40 °C in 10 L jacketed reactor; ZnCl₂ quench exotherm <4 °C Overall 72% yield, Pd < 1 ppm [6]
XLogP3
Dates